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Compound of Interest

Compound Name: 4-Ethylethcathinone

Cat. No.: B1651092 Get Quote

Disclaimer: The pharmacological and toxicological properties of 4-Ethylethcathinone
hydrochloride (4-EEC HCl) have not been extensively characterized in published scientific

literature.[1] This guide provides a comprehensive overview based on the pharmacology of

structurally related synthetic cathinones and established structure-activity relationships within

this class of compounds. The information herein is intended for researchers, scientists, and

drug development professionals.

Introduction
4-Ethylethcathinone (4-EEC), a substituted cathinone derivative, belongs to a class of

psychoactive substances that have emerged as novel psychoactive substances (NPS).

Structurally, it is the N-ethyl and para-ethyl analog of cathinone. Synthetic cathinones are

known to act primarily as monoamine transporter inhibitors and/or releasers, affecting the

synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] The

pharmacological profile of individual cathinones can vary significantly based on their specific

chemical substitutions.
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Property Value

IUPAC Name
2-(ethylamino)-1-(4-ethylphenyl)propan-1-

one;hydrochloride

Synonyms 4-EEC HCl, 4-ethyl-N-ethylcathinone

Molecular Formula C₁₃H₂₀ClNO

Molecular Weight 241.76 g/mol

CAS Number 2446466-62-0

Pharmacodynamics: Inferred Mechanism of Action
Direct quantitative data on the binding affinity and functional activity of 4-EEC HCl at

monoamine transporters are not available in the current body of scientific literature. However,

based on the well-established structure-activity relationships (SAR) of substituted cathinones, a

likely pharmacological profile can be inferred.

Interaction with Monoamine Transporters
The primary mechanism of action for synthetic cathinones involves the inhibition of dopamine

(DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] The specific substitutions

on the cathinone scaffold dictate the potency and selectivity for these transporters.

Para-Substitution: 4-EEC possesses an ethyl group at the para- (4-) position of the phenyl

ring. Studies on para-substituted methcathinone analogs have demonstrated that the steric

bulk of the para-substituent plays a crucial role in determining the selectivity for DAT versus

SERT.[3][4][5] Larger substituents tend to shift the selectivity towards SERT.[6] Therefore,

the para-ethyl group in 4-EEC is expected to confer a higher affinity for SERT compared to

unsubstituted cathinone.

N-Alkylation: The presence of an N-ethyl group also influences the pharmacological activity.

Based on these principles, 4-EEC is hypothesized to be a monoamine transporter inhibitor with

a potential preference for the serotonin transporter. It may also act as a substrate-type releaser

at these transporters.
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Comparative Pharmacological Data of Related
Cathinones
To provide context, the following table summarizes the in vitro data for structurally related

cathinones. It is important to note that these are not data for 4-EEC HCl but for compounds

with similar structural motifs.

Compound
DAT IC₅₀
(nM)

NET IC₅₀
(nM)

SERT IC₅₀
(nM)

DAT/SERT
Ratio

Primary
Mechanism

Ethcathinone 1,014 (Kᵢ) - - - NE Releaser

4-

Methylethcat

hinone (4-

MEC)

1,077 114 332 3.24

Mixed Uptake

Inhibitor/Rele

aser

Data for ethcathinone is presented as Kᵢ (nM) for dopamine reuptake inhibition and its primary

action is as a norepinephrine releaser with an EC₅₀ of 99.3 nM.[7] Data for 4-MEC is from

studies on its monoamine transporter inhibition.[8]

Pharmacokinetics: Postulated Metabolic Pathways
Specific pharmacokinetic parameters for 4-EEC HCl, such as its half-life, bioavailability, and in

vivo metabolism, have not been reported. However, general metabolic pathways for synthetic

cathinones have been elucidated through in vitro studies.

The metabolism of synthetic cathinones typically involves:

Reduction of the β-keto group: This is a common metabolic transformation for cathinones.

Hydroxylation: This can occur on the alkyl side chain or the aromatic ring.

N-dealkylation: The removal of the N-ethyl group is a possible metabolic route.

Oxidation of the aromatic alkyl substituent: The para-ethyl group may be oxidized to the

corresponding carboxylic acid.
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Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation,

such as glucuronidation.[9]

Postulated Metabolic Pathways of 4-Ethylethcathinone

4-EEC

β-keto reduced 4-EEC

Reduction

Hydroxylated 4-EEC

Hydroxylation

N-dealkylated 4-EEC

N-dealkylation

Oxidized para-ethyl group

Oxidation

Glucuronide/Sulfate Conjugates

Click to download full resolution via product page

Postulated metabolic pathways of 4-Ethylethcathinone.

Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to

characterize the pharmacological profile of synthetic cathinones.

Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Kᵢ) of a test compound for the dopamine, serotonin,

and norepinephrine transporters.
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Workflow:

Radioligand Binding Assay Workflow

Prepare cell membranes
(HEK 293 expressing hDAT, hSERT, or hNET)

Incubate membranes with radioligand
([³H]WIN 35,428, [³H]citalopram, or [³H]nisoxetine)

and varying concentrations of 4-EEC HCl

Separate bound and free radioligand
(Rapid filtration)

Quantify bound radioactivity
(Scintillation counting)

Data analysis
(Non-linear regression to determine IC₅₀,

Cheng-Prusoff equation for Kᵢ)

Click to download full resolution via product page

Workflow for radioligand binding assay.

Detailed Steps:

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK 293) cells stably

expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or

norepinephrine transporter (hNET) are cultured and harvested. Cell membranes are

prepared by homogenization and centrifugation.
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Binding Assay: Cell membranes are incubated in a buffer solution containing a specific

radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET)

and a range of concentrations of the test compound (4-EEC HCl).

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which

traps the cell membranes with the bound radioligand.

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the

competition curves. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff

equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is

its dissociation constant.

Synaptosomal Neurotransmitter Uptake Inhibition Assay
This assay measures the potency of a compound to inhibit the uptake of radiolabeled

neurotransmitters into synaptosomes.
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Neurotransmitter Uptake Inhibition Assay Workflow

Prepare synaptosomes from rat brain tissue

Pre-incubate synaptosomes with varying
concentrations of 4-EEC HCl

Initiate uptake by adding radiolabeled
neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE)

Terminate uptake by rapid filtration

Quantify radioactivity in synaptosomes
(Scintillation counting)

Data analysis
(Non-linear regression to determine IC₅₀)

Click to download full resolution via product page

Workflow for neurotransmitter uptake inhibition assay.

Detailed Steps:

Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g.,

striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization and

differential centrifugation.
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Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test

compound (4-EEC HCl) or vehicle.

Uptake Initiation: The uptake reaction is initiated by the addition of a low concentration of a

radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

Incubation: The mixture is incubated for a short period at a controlled temperature (e.g.,

37°C).

Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes

is quantified by scintillation counting.

Data Analysis: The IC₅₀ value, representing the concentration of the test compound that

inhibits 50% of neurotransmitter uptake, is determined by non-linear regression.

Conclusion
While direct experimental data on the pharmacological profile of 4-Ethylethcathinone
hydrochloride is currently lacking, structure-activity relationships within the synthetic cathinone

class provide a framework for postulating its mechanism of action. It is likely to function as a

monoamine transporter inhibitor, with a potential preference for the serotonin transporter due to

its para-ethyl substitution. Further in vitro and in vivo studies are necessary to definitively

characterize its binding affinities, functional activities, pharmacokinetic properties, and

toxicological profile. The experimental protocols detailed in this guide provide a basis for

conducting such investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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